The compound 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone, with the CAS number 1195295-51-2, is a complex organic molecule characterized by a molecular formula of and a molecular weight of approximately 298.29 g/mol. This compound features an acetyl group and an amino group attached to a phenyl ring, along with a nitrophenyl moiety, making it a significant structure in organic chemistry. Its structural complexity allows for various chemical interactions and potential applications in medicinal chemistry and materials science .
The synthesis of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions:
This compound has various applications in different fields:
Several compounds share structural similarities with 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
2-Amino-1-(3-nitrophenyl)ethanone | Contains only one phenyl group and no acetyl substitution | Simpler structure, less steric hindrance | |
3-Nitroacetophenone | C_{9}H_{7}N_{O}_{3} | Features a nitro group on an acetophenone backbone | Lacks the amino functionality |
4-Acetylaniline | C_{9}H_{11}NO | Contains an acetyl group and an amine but no nitro group | Different electronic properties due to lack of nitro |
The presence of both an amino and nitro group in 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone contributes to its unique reactivity and potential applications compared to these similar compounds. Its complex structure allows for diverse interactions that may not be present in simpler analogs.
Aromatic β-ketoamines have long served as foundational building blocks in organic synthesis, dating back to the early 20th-century discoveries of the Gewald reaction. This classical method, which involves cyclocondensation of α-mercaptoaldehyde dimers with cyanoacetone derivatives, laid the groundwork for synthesizing thiophene-based β-ketoamines. The evolution of these compounds accelerated with the development of transition metal-catalyzed C–H activation strategies, as exemplified by rhodium-mediated alkenylation of enaminones.
The structural uniqueness of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone becomes apparent when compared to simpler analogs:
This combination of electron-donating (amino) and electron-withdrawing (nitro, acetyl) groups creates a polarized electronic environment that facilitates both nucleophilic and electrophilic reactivity. The compound’s planar aromatic system allows for π-π stacking interactions, making it valuable in designing covalent organic frameworks (COFs).
The compound’s multifunctional nature enables its participation in three distinct synthetic pathways:
COF Construction: As demonstrated in organobase-modulated syntheses, β-ketoamine linkages formed through reversible aldimine reactions provide exceptional crystallinity in COFs. The enol-to-keto tautomerization in 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone analogs creates irreversible β-ketoenamine bonds, enhancing structural stability in porous materials.
Pharmaceutical Intermediate: Structural analogs serve as precursors for N-methyl-D-aspartate receptor (NMDAR) antagonists. Recent work on ketamine derivatives highlights how aromatic complexity at the acetylphenyl position improves blood-brain barrier penetration while maintaining receptor affinity.
Cross-Coupling Reactions: The nitro group’s ortho-directing effects enable regioselective C–H functionalization. Rhodium-catalyzed alkenylation of the enaminone scaffold demonstrates how this compound can undergo divergent annulation to produce polycyclic architectures.
A notable application involves palladium-catalyzed coupling reactions, where the nitro group is reduced to an amine intermediate for subsequent alkylation. This two-step process, utilizing ceric ammonium nitrate (CAN) and zinc powder, yields pharmacologically active amines with >70% efficiency.